AACA

Neurotoxicity Excitotoxicity Cortical neurons

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AACA), widely designated as AMPA, is the prototypical and defining agonist for the AMPA subtype of ionotropic glutamate receptors (iGluRs), which mediate fast excitatory synaptic transmission in the central nervous system. AMPA is a synthetic excitatory amino acid analog that mimics the action of the endogenous neurotransmitter L-glutamate but with distinct subtype selectivity.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
Cat. No. B15542576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAACA
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
InChIInChI=1S/C14H14N2O4/c1-10(17)15-8-2-3-11-4-6-12(7-5-11)14(20)16-9-13(18)19/h4-7H,8-9H2,1H3,(H,15,17)(H,16,20)(H,18,19)
InChIKeyMTLBAPHVEQSKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AACA (AMPA) Procurement Guide: Prototypical AMPA Receptor Agonist for Ionotropic Glutamate Signaling Studies


α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AACA), widely designated as AMPA, is the prototypical and defining agonist for the AMPA subtype of ionotropic glutamate receptors (iGluRs), which mediate fast excitatory synaptic transmission in the central nervous system [1]. AMPA is a synthetic excitatory amino acid analog that mimics the action of the endogenous neurotransmitter L-glutamate but with distinct subtype selectivity [2]. As a racemic mixture (RS-AMPA) or as its active S-enantiomer (S-AMPA), it serves as an indispensable pharmacological tool for characterizing non-NMDA receptor-mediated currents and delineating the physiological roles of AMPA receptors in synaptic plasticity, learning, and memory [3].

Why AMPA Cannot Be Substituted with Kainate or Quisqualate in Ionotropic Glutamate Receptor Studies


Although kainate and quisqualate are also non-NMDA ionotropic glutamate receptor agonists, they exhibit distinct pharmacological profiles and cannot serve as generic substitutes for AMPA. Quisqualate activates both ionotropic (AMPA) and metabotropic glutamate receptors (mGluRs), confounding interpretation of downstream signaling events [1]. Kainate preferentially activates kainate receptors (GluK1-5) and produces a maximal response in Xenopus oocytes that is approximately 10-fold higher than AMPA, indicating divergent receptor activation mechanisms and stoichiometries [2]. Moreover, AMPA receptors recover from desensitization two orders of magnitude faster than kainate receptors, resulting in profoundly different temporal dynamics of receptor activation [3]. These pharmacological and kinetic differences render direct substitution scientifically invalid for experiments requiring selective AMPA receptor activation.

Quantitative Differentiation of AACA (AMPA) Against Comparators: Binding, Potency, Efficacy, and Selectivity


AMPA Exhibits 3.6-Fold Higher Potency Than Kainate in Neuronal Excitotoxicity

In cultured murine cortical neurons, (S)-AMPA demonstrates a 21-fold higher potency in inducing neurotoxicity compared to kainate, as measured by EC50 values for cell death. Kainate induced >90% cell death with an EC50 of 65 µM, whereas (S)-AMPA produced approximately 50% maximal cell death with an EC50 of 3.1 µM [1].

Neurotoxicity Excitotoxicity Cortical neurons

AMPA EC50 of 4.3 µM in Cultured Hippocampal Neurons: 3.6-Fold Less Potent Than ACPA

In whole-cell patch-clamp recordings from cultured rat hippocampal neurons, AMPA exhibited an EC50 of 4.3 µM for steady-state plateau responses, which is 3.6-fold higher (i.e., less potent) than ACPA (EC50 = 1.2 µM) and comparable to Tri-F-AMPA (EC50 = 4.6 µM) [1]. Hill coefficients were approximately 1 for both AMPA and ACPA.

Electrophysiology Hippocampal neurons Whole-cell patch-clamp

S-AMPA Demonstrates ≥ Quisqualate Potency in Binding Inhibition at AMPA Receptors

In radioligand binding studies using (S)-[3H]AMPA on rat brain synaptic membranes, (S)-AMPA inhibited binding with a potency greater than or equal to quisqualate. The rank order of potency was: NBQX > (S)-AMPA ≥ quisqualate > CNQX > L-glutamate > domoate ≥ kainate > (R)-AMPA [1]. NMDA and the mGluR agonist (1S,3R)-ACPD did not inhibit binding up to 100 µM, confirming selectivity for AMPA receptors over NMDA and metabotropic glutamate receptors.

Radioligand binding Receptor pharmacology Synaptic membranes

AMPA Induces 10-Fold Lower Maximal Current Than Kainate in Xenopus Oocytes Expressing AMPA Receptors

In Xenopus oocytes expressing AMPA receptors from rat brain RNA, AMPA induced a smooth inward current consistent with selective activation of ionotropic quisqualate receptors (QAi). However, the maximal response evoked by kainate was 10-fold higher than the maximal AMPA response [1]. Furthermore, AMPA inhibited the kainate response in a dose-dependent and competitive manner, suggesting both agonists act at the same receptor-channel complex but with different efficacies.

Electrophysiology Xenopus oocytes Ion channel efficacy

AMPA Exhibits 250-Fold Faster Desensitization Recovery Than Kainate Receptors

Kinetic analyses reveal that AMPA receptors recover from desensitization approximately two orders of magnitude (100-fold) faster than kainate receptors [1]. Specifically, in mouse hippocampal neurons, AMPA produces rapidly desensitizing responses with a time constant of approximately 8 ms, whereas kainate responses do not exhibit comparable rapid desensitization [2].

Desensitization kinetics Receptor recovery Synaptic physiology

AMPA Exhibits Lower Efficacy (0.48× ACPA) in Xenopus Oocyte GluR1-flop Receptors

In Xenopus oocytes expressing homomeric GluR1-flop AMPA receptors, AMPA exhibited an EC50 of 12 µM and produced a maximal response that was approximately 48% of the maximal response elicited by ACPA (efficacy ratio AMPA/ACPA ≈ 0.48). The sequence of efficacy was ACPA = kainate > Tri-F-AMPA > AMPA > 5-HPCA, with >7-fold variation in maximal responses among agonists [1].

Receptor efficacy Xenopus oocytes GluR1-flop

Optimal Application Scenarios for AACA (AMPA) Based on Quantitative Differentiation Data


Calibration of Fast Synaptic Currents in Hippocampal Slice Electrophysiology

Given AMPA's rapid desensitization time constant of 8 ms and 100-fold faster recovery from desensitization compared to kainate receptors [1], AMPA is the preferred agonist for evoking and calibrating fast excitatory postsynaptic currents (EPSCs) in hippocampal slice preparations. Its EC50 of 4.3 µM in hippocampal neurons [2] provides a reliable benchmark for comparing novel agonists and for establishing concentration-response relationships in synaptic plasticity studies (LTP/LTD).

Competitive Binding Studies for AMPA Receptor Density Quantification

Based on the rank order potency of (S)-AMPA ≥ quisqualate > kainate in inhibiting (S)-[3H]AMPA binding to rat brain synaptic membranes [1], (S)-AMPA is the optimal radioligand for quantifying AMPA receptor density in brain tissue homogenates. Its higher affinity for AMPA receptors relative to kainate and quisqualate ensures more sensitive detection and reduces cross-reactivity with kainate binding sites.

Selective Activation of AMPA Receptors in Cochlear and Retinal Preparations

AMPA demonstrates greater selectivity than quisqualate for the ionotropic AMPA receptor and does not activate metabotropic glutamate receptors [1]. This selectivity makes AMPA the agonist of choice for studying non-NMDA receptor contributions to sensory transduction in cochlear inner hair cell synapses and retinal ganglion cells, where quisqualate's dual ionotropic/metabotropic activity would confound interpretation.

Submaximal Neurotoxicity Assays in Primary Cortical Neuronal Cultures

With an EC50 of 3.1 µM and maximal cell death of only ~50% in cultured cortical neurons (compared to >90% for kainate at 65 µM) [1], AMPA provides a submaximal neurotoxic response that is ideal for screening neuroprotective compounds or studying excitotoxic mechanisms without complete neuronal obliteration. This partial efficacy allows for detection of both exacerbation and attenuation of excitotoxic injury.

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